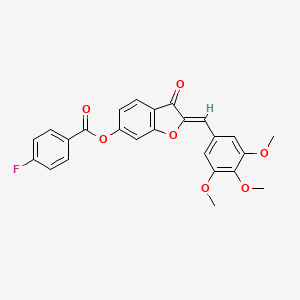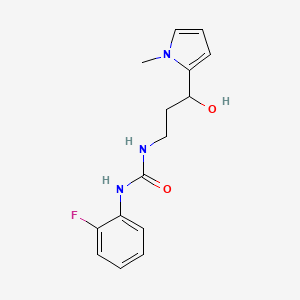
1-(2-fluorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorinated phenyl group, a hydroxy-substituted propyl chain, and a urea moiety, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline, 1-methyl-1H-pyrrole, and appropriate carbonyl compounds.
Formation of Intermediate: The first step often involves the formation of an intermediate through the reaction of 2-fluoroaniline with a carbonyl compound under acidic or basic conditions to form a Schiff base or an imine.
Hydroxypropylation: The intermediate is then subjected to hydroxypropylation using reagents like epichlorohydrin or glycidol under controlled temperature and pH conditions to introduce the hydroxypropyl group.
Urea Formation: Finally, the hydroxypropylated intermediate is reacted with an isocyanate or a urea derivative to form the desired urea compound. This step may require catalysts or specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness, yield, and environmental considerations. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The urea moiety can be reduced to amines using reducing agents such as LiAlH₄ (Lithium aluminium hydride).
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions, such as using NaH (Sodium hydride) in DMF (Dimethylformamide).
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄ (Sodium borohydride) in anhydrous solvents.
Substitution: NaH, K₂CO₃ (Potassium carbonate) in polar aprotic solvents like DMF or DMSO (Dimethyl sulfoxide).
Major Products
Oxidation: Formation of carbonyl derivatives such as ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-fluorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The fluorinated phenyl group and the hydroxypropyl chain contribute to its binding affinity and specificity. The urea moiety can form hydrogen bonds with target proteins, influencing their activity and function. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
1-(2-fluorophenyl)-3-(3-hydroxy-3-(1-ethyl-1H-pyrrol-2-yl)propyl)urea: Similar structure but with an ethyl group instead of a methyl group on the pyrrole ring, affecting its steric properties and interactions.
1-(2-fluorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-indol-2-yl)propyl)urea: Similar structure but with an indole ring instead of a pyrrole ring, which may influence its electronic properties and binding affinity.
Uniqueness
1-(2-fluorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea is unique due to the combination of its fluorinated phenyl group, hydroxypropyl chain, and urea moiety, which together confer specific chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, while the hydroxy group provides a site for further chemical modifications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-19-10-4-7-13(19)14(20)8-9-17-15(21)18-12-6-3-2-5-11(12)16/h2-7,10,14,20H,8-9H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKWHNCRBWCDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)NC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
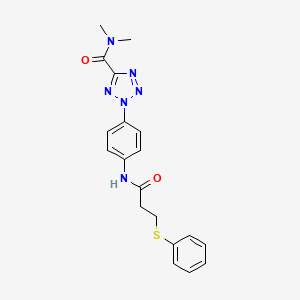
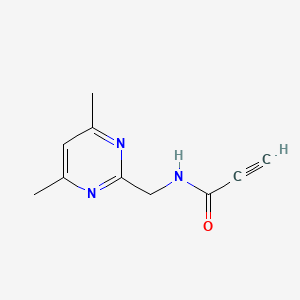
![N-(1-cyanocyclohexyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2752537.png)
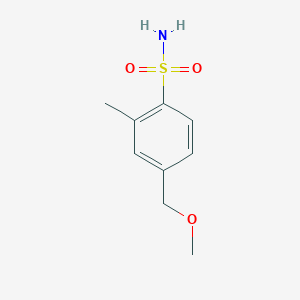
![1-(4-ethoxyphenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2752544.png)
![2-(4-fluorophenoxy)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2752545.png)
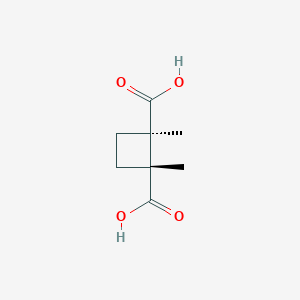
![6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(2-chlorophenyl)methyl]hexanamide](/img/structure/B2752548.png)
![3-benzylsulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2752549.png)
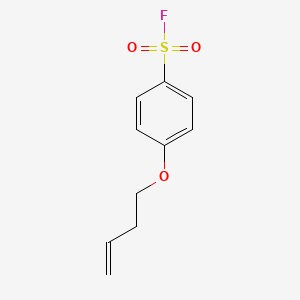
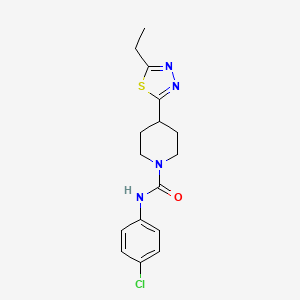
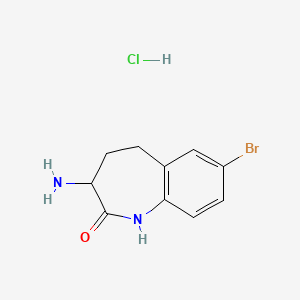
![N-[4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)phenyl]but-2-ynamide](/img/structure/B2752555.png)
